Furcatin
Overview
Description
Furcatin is an organic compound that has been used in laboratory experiments for over 40 years. It is a potent inhibitor of both protein and lipid kinases and has been used to study the effects of kinase inhibition on cellular metabolism, gene expression, and cell signaling. Furcatin has a wide range of applications in basic and clinical research, including its use as a drug for treating certain types of cancer.
Scientific Research Applications
Furcatin Hydrolase (FH) and Its Properties : Furcatin hydrolase (FH) from Viburnum furcatum is a disaccharide-specific acuminosidase. It hydrolyzes furcatin into p-allylphenol and the disaccharide acuminose. FH shows high substrate specificity and is a retaining glycosidase, localized to the chloroplast. Its activity towards specific glycosidic bonds indicates its potential use in biochemistry for specific substrate cleavage (Ahn, Mizutani, Saino, & Sakata, 2004).
Structural Modeling and Docking Studies : The three-dimensional structure of furcating hydrolase (FH) has been modeled, revealing insights into its active site components and structure. Docking studies with furcatin show specific residues crucial for binding, offering potential for designing inhibitors or modulators of FH activity (Li Ze-sheng, 2005).
Furin Protease Research : While not directly related to furcatin, research on furin, a Golgi membrane-associated endoprotease, provides insights into proteolytic processes important in various biological functions. Understanding furin’s structure, activation, and inhibition can have implications in disease treatment, particularly in cancer and infectious diseases (Thomas, 2002).
Therapeutic Applications and Inhibitors : The therapeutic uses of furin and its inhibitors are a significant area of research. This includes applications in treating cancer, inflammatory diseases, and controlling furin activity in various disorders. Recent advancements in peptidomimetic furin inhibitors have broadened therapeutic applications (Couture, Kwiatkowska, Dory, & Day, 2015).
Furin in Disease and Development : Understanding furin's role in cellular homeostasis has implications for diabetes mellitus and mortality risk. Research in this area could pave the way for novel therapeutic approaches in managing diabetes and related mortality (Fernandez et al., 2018).
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2/t13-,14-,15+,16-,17+,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTAEJNADMCLOV-LTRJMQNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964469 | |
Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furcatin | |
CAS RN |
499-33-2 | |
Record name | 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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